molecular formula C12H10ClN3 B12581296 [(6-Chloropyridin-3-yl)methyl](prop-1-en-1-yl)propanedinitrile CAS No. 647839-35-8

[(6-Chloropyridin-3-yl)methyl](prop-1-en-1-yl)propanedinitrile

Cat. No.: B12581296
CAS No.: 647839-35-8
M. Wt: 231.68 g/mol
InChI Key: JNJGVKCEBLBNRK-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring attached to a propanedinitrile group through a prop-1-en-1-yl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and propanedinitrile.

    Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form the intermediate [(6-Chloropyridin-3-yl)methyl] compound.

    Coupling Reaction: The intermediate is then coupled with prop-1-en-1-yl group under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for (6-Chloropyridin-3-yl)methylpropanedinitrile involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile groups.

    Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The propanedinitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    [(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure but with a methylamine group instead of propanedinitrile.

    [(6-Chloropyridin-3-yl)methyl]methanol: Contains a hydroxyl group instead of propanedinitrile.

    [(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Features an imidazolidin-2-imine group.

Uniqueness

(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

647839-35-8

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C12H10ClN3/c1-2-5-12(8-14,9-15)6-10-3-4-11(13)16-7-10/h2-5,7H,6H2,1H3

InChI Key

JNJGVKCEBLBNRK-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC1=CN=C(C=C1)Cl)(C#N)C#N

Origin of Product

United States

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